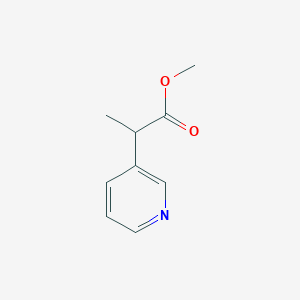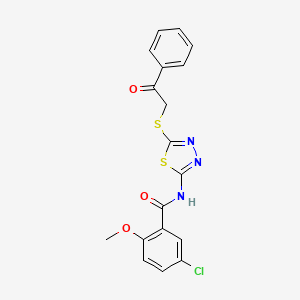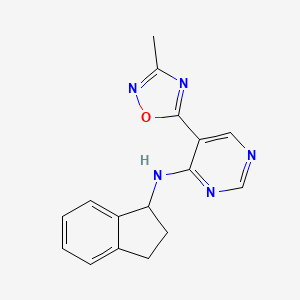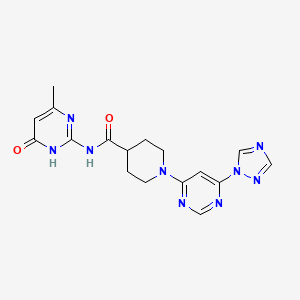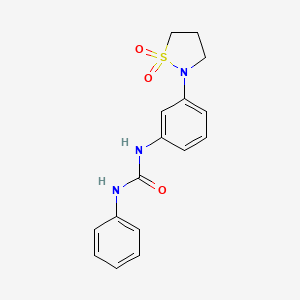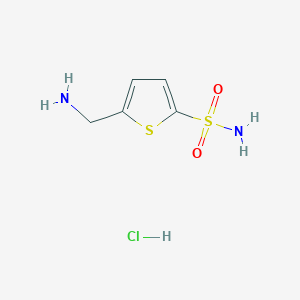![molecular formula C18H13Br2NO B2864438 9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine CAS No. 865658-91-9](/img/structure/B2864438.png)
9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine is a complex organic compound with the molecular formula C18H13Br2NO. It belongs to the acridine family, which is known for its rigid structure, planarity, high thermal stability, and significant pharmacological, photophysical, and biological properties . This compound is characterized by the presence of bromine atoms at positions 9 and 11, a methoxy group at position 4, and a dihydrobenzo[c]acridine core.
作用机制
Target of Action
Acridine derivatives, which this compound is a part of, are known to interact with dna .
Mode of Action
Acridine derivatives are known to intercalate into double-stranded dna . This intercalation is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix, eventually causing the helical structure to unwind .
Biochemical Pathways
The unwinding of the dna helical structure due to the intercalation of acridine derivatives can impact biological processes involving dna and related enzymes .
Result of Action
The intercalation of acridine derivatives into dna can lead to changes in the structure of the dna, which can impact various biological processes .
准备方法
The synthesis of 9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4,6-dibromoresorcinol dimethyl ether, which undergoes lithium-bromine interchange, formylation, and demethylation to yield the desired product . The reaction conditions often include the use of strong bases, such as lithium diisopropylamide (LDA), and formylating agents like dimethylformamide (DMF).
化学反应分析
9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 9 and 11 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The dihydrobenzo[c]acridine core can be reduced to its fully saturated form using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile (CH3CN), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor for the preparation of functionalized acridine derivatives.
Biology: The compound’s planar structure and ability to intercalate with DNA make it a potential candidate for studying DNA-binding interactions and developing DNA-targeting drugs.
Medicine: Due to its pharmacological properties, it is investigated for its potential use in anticancer and antimicrobial therapies.
Industry: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
相似化合物的比较
9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine can be compared with other similar compounds, such as:
9,11-Dichloro-4-methoxy-5,6-dihydrobenzo[c]acridine: This compound has chlorine atoms instead of bromine atoms at positions 9 and 11. It exhibits similar chemical reactivity but may have different pharmacological properties due to the difference in halogen atoms.
4-Methoxy-5,6-dihydrobenzo[c]acridine: This compound lacks the halogen atoms at positions 9 and 11. It may have reduced reactivity in substitution reactions but retains the core acridine structure and its associated properties.
9,11-Dibromo-5,6-dihydrobenzo[c]acridine: This compound lacks the methoxy group at position 4. It may have different electronic properties and reactivity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
9,11-dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2NO/c1-22-16-4-2-3-14-13(16)6-5-10-7-11-8-12(19)9-15(20)18(11)21-17(10)14/h2-4,7-9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVWJIGWQLAJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=CC4=CC(=CC(=C4N=C32)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
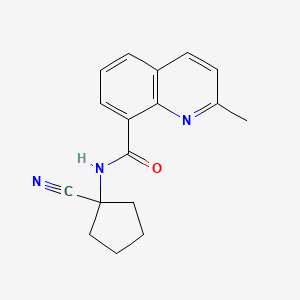
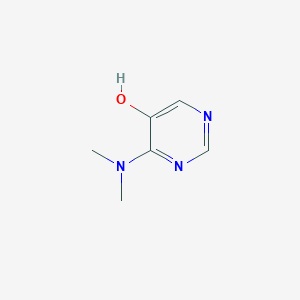
![methyl 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2864358.png)
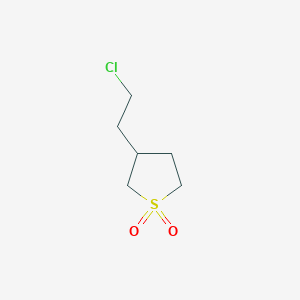
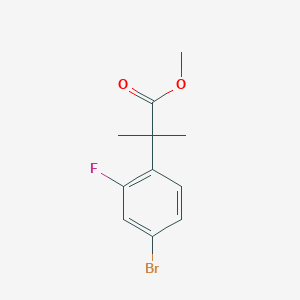
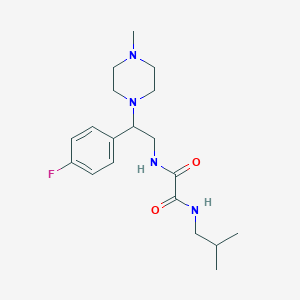
![1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2864362.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide](/img/structure/B2864364.png)
